molecular formula C14H16FN3OS2 B2501533 N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 868976-59-4

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B2501533
CAS No.: 868976-59-4
M. Wt: 325.42
InChI Key: LUVKAEUTVDVSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a pentanamide chain

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, a group to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

Based on the known properties of 1,3,4-thiadiazole derivatives, it can be hypothesized that this compound may influence cell function by disrupting DNA replication .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can disrupt DNA replication , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound.

    Attachment of the Pentanamide Chain: The final step involves the acylation of the thiadiazole intermediate with pentanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanamide chain can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives include 2-amino-1,3,4-thiadiazole, 2-mercapto-1,3,4-thiadiazole, and 2-phenyl-1,3,4-thiadiazole.

    Uniqueness: The presence of the fluorophenyl group and the pentanamide chain in this compound distinguishes it from other thiadiazole derivatives, potentially enhancing its bioactivity and specificity.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-2-3-8-12(19)16-13-17-18-14(21-13)20-9-10-6-4-5-7-11(10)15/h4-7H,2-3,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVKAEUTVDVSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.